Metazosin
Overview
Description
Metazosin is a pharmaceutical compound primarily known for its role as an antihypertensive agent. It functions as an alpha-1 adrenergic receptor antagonist, which means it blocks the alpha-1 adrenergic receptors found in the smooth muscles of blood vessels and other tissues. This action leads to vasodilation, or the widening of blood vessels, which helps to lower blood pressure. This compound is used in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metazosin involves a multi-step process. Initially, piperazine is reacted with 2-methoxypropionyl chloride to form an amide intermediate. This intermediate is then reacted with a substituted quinazoline to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Metazosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
Scientific Research Applications
Metazosin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving alpha-1 adrenergic receptor antagonists.
Biology: Research into its effects on cellular signaling pathways and receptor interactions.
Industry: Used in the development of new antihypertensive drugs and formulations.
Mechanism of Action
Metazosin exerts its effects by antagonizing alpha-1 adrenergic receptors. By blocking these receptors, it prevents the binding of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscles in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure. In the prostate and bladder neck, this action helps alleviate urinary symptoms associated with BPH .
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.
Terazosin: Similar in function to Metazosin, used for hypertension and BPH.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other alpha-1 adrenergic receptor antagonists .
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOTYALSMRNXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275913, DTXSID50878352 | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95549-92-1, 116728-65-5 | |
Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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